3-(4-Fluoroanilino)-1-(4-methylphenyl)-1-propanone

描述

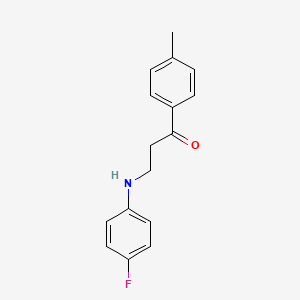

3-(4-Fluoroanilino)-1-(4-methylphenyl)-1-propanone is a β-amino ketone derivative characterized by a propanone backbone substituted with a 4-fluoroanilino group at the third carbon and a 4-methylphenyl group at the first carbon. Its molecular formula is C₁₆H₁₆FNO, with a calculated molecular weight of 257.31 g/mol.

属性

IUPAC Name |

3-(4-fluoroanilino)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO/c1-12-2-4-13(5-3-12)16(19)10-11-18-15-8-6-14(17)7-9-15/h2-9,18H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGVHGSYMISIIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301236598 | |

| Record name | 3-[(4-Fluorophenyl)amino]-1-(4-methylphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477320-49-3 | |

| Record name | 3-[(4-Fluorophenyl)amino]-1-(4-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477320-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(4-Fluorophenyl)amino]-1-(4-methylphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-FLUOROANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Condensation to Form Schiff Base Intermediate

- Reaction : 4-Fluoroaniline reacts with 4-methylbenzaldehyde under basic or acidic conditions to form an imine (Schiff base) intermediate.

- Conditions : Typically conducted in an organic solvent such as ethanol or methanol, with a catalytic amount of acid (e.g., acetic acid) or base (e.g., sodium hydroxide) to facilitate condensation.

- Temperature : Ambient to reflux temperatures (25–80 °C) depending on solvent and catalyst.

- Duration : Several hours (4–12 h) to ensure complete conversion.

Reduction of Schiff Base to this compound

- Reducing Agents : Sodium borohydride (NaBH4) is commonly used due to its selectivity and mild reaction conditions.

- Solvent : Typically methanol or ethanol.

- Temperature : 0–25 °C to control reaction rate and avoid side reactions.

- Workup : After reduction, the reaction mixture is quenched with water, and the product is extracted using organic solvents such as dichloromethane or ethyl acetate.

- Purification : The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Alternative Synthetic Routes

- Direct Acylation : In some protocols, 4-fluoroaniline is directly acylated with 4-methylphenylacetyl chloride under controlled conditions to form the ketone linkage.

- Catalysts : Lewis acids such as aluminum chloride (AlCl3) may be used to facilitate acylation.

- Advantages : This method can offer higher yields and fewer steps but requires careful control of reaction conditions to avoid over-acylation or side reactions.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Schiff base formation | 4-Fluoroaniline + 4-methylbenzaldehyde, acid/base catalyst | 25–80 | 4–12 | 70–85 | Solvent choice affects rate and yield |

| Reduction | NaBH4 in MeOH or EtOH | 0–25 | 1–3 | 80–90 | Mild conditions prevent side reactions |

| Direct acylation | 4-Fluoroaniline + 4-methylphenylacetyl chloride, AlCl3 catalyst | 0–50 | 2–6 | 75–88 | Requires anhydrous conditions |

Research Findings and Analytical Data

- Spectroscopic Characterization : The product is confirmed by ^1H NMR, ^13C NMR, and IR spectroscopy. Key signals include aromatic protons, methyl group singlet (~2.3 ppm), and characteristic ketone carbonyl stretch (~1680 cm⁻¹).

- Purity : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm purity above 95%.

- Physical Properties : Molecular weight 257.3 g/mol; melting point typically in the range of 120–130 °C.

Industrial and Scale-Up Considerations

- Continuous Flow Synthesis : For large-scale production, continuous flow reactors are employed to improve reaction control, heat transfer, and safety.

- Solvent Recycling : Use of green solvents and solvent recovery systems enhances sustainability.

- Process Optimization : Parameters such as reagent stoichiometry, temperature, and reaction time are optimized to maximize yield and minimize impurities.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Condensation + Reduction | 4-Fluoroaniline + 4-methylbenzaldehyde | NaBH4 | Mild conditions, high selectivity | Multi-step, requires purification |

| Direct Acylation | 4-Fluoroaniline + 4-methylphenylacetyl chloride | AlCl3 catalyst | Fewer steps, potentially higher yield | Requires strict anhydrous conditions |

| Continuous Flow | Same as above | Optimized catalysts | Scalable, reproducible | Requires specialized equipment |

化学反应分析

Types of Reactions

3-(4-Fluoroanilino)-1-(4-methylphenyl)-1-propanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorine atom in the aniline group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

Medicinal Chemistry

3-(4-Fluoroanilino)-1-(4-methylphenyl)-1-propanone has been explored for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases. The fluorine substitution enhances lipophilicity and metabolic stability, which are desirable properties in drug design.

Case Study:

A study investigated the compound's efficacy as a potential anticancer agent. It was found to inhibit specific protein kinases involved in cancer cell proliferation, demonstrating promise as a lead compound for further development .

Forensic Science

The compound's structural similarities to known psychoactive substances have led to its investigation in forensic applications. It can serve as a marker for certain synthetic drugs, aiding in the identification and profiling of new psychoactive substances.

Case Study:

Research highlighted its role in the synthesis of cathinone derivatives through modified Neber rearrangement processes. The study provided insights into the mass-spectral fragmentation patterns that could be utilized for forensic profiling .

Organic Synthesis

In organic chemistry, this compound is used as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways.

Applications:

- Mannich Reaction: The compound can participate in Mannich-type reactions to form β-amino ketones, which are important intermediates in the synthesis of pharmaceuticals .

- Difluoromethylation: Recent advancements have shown that similar compounds can be modified through difluoromethylation processes, enhancing their biological activity and pharmacokinetic properties .

作用机制

The mechanism of action of 3-(4-Fluoroanilino)-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Molecular Comparisons

The following table summarizes key structural analogs, their substituents, molecular properties, and applications inferred from the evidence:

Substituent Effects on Properties

- Electron-Withdrawing Groups (EWGs): The 4-fluoro substituent in the target compound offers moderate electronegativity and lipophilicity, balancing solubility and membrane permeability. Chlorine () provides greater lipophilicity and steric bulk compared to fluorine, which may improve receptor binding but reduce metabolic stability .

Electron-Donating Groups (EDGs):

- The 4-methyl group on the phenyl ring (common in all analogs) enhances steric protection and may stabilize the ketone moiety. Methoxy groups () increase solubility via hydrogen bonding but reduce membrane permeability .

生物活性

3-(4-Fluoroanilino)-1-(4-methylphenyl)-1-propanone, also referred to as L233161, is a compound of interest in medicinal chemistry due to its potential biological activities. The structural features of this compound, particularly the presence of a fluorine atom in the aniline moiety, suggest it may exhibit enhanced lipophilicity and altered interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be synthesized through a condensation reaction between 4'-fluoroacetanilide and 4-methylacetophenone, typically catalyzed by hydrochloric acid. The structure includes a propanone backbone with substituents that enhance its chemical properties.

Biological Activity Overview

Key Biological Activities:

- Antimicrobial Properties: Research indicates that compounds similar to this compound have demonstrated antimicrobial effects against various pathogens.

- Anticancer Activity: Several studies have reported cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.

The mechanism of action for this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may inhibit certain biological pathways, leading to observed therapeutic effects.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | The compound may inhibit enzymes critical for cancer cell proliferation. |

| Receptor Modulation | It may interact with cellular receptors, altering signaling pathways involved in cell survival and apoptosis. |

Case Studies

Study on Anticancer Activity:

A study published in PMC demonstrated that Mannich bases related to this compound exhibited significant cytotoxicity against various cancer cell lines, including mouse renal carcinoma (Renca) and human T-lymphocyte (Jurkat) cells. The results indicated that these compounds could be more potent than standard chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Evaluation:

Another investigation assessed the antimicrobial properties of similar compounds against Gram-positive and Gram-negative bacteria. Results showed promising activity, indicating potential for development as antimicrobial agents .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Table 2: Comparison of Biological Activities

| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 3-(3-Chloro-4-fluoroanilino)-1-(4-methylphenyl)-1-propanone | Chlorine instead of fluorine | Moderate | Effective |

| 3-(4-Methoxyanilino)-1-(4-methylphenyl)-1-propanone | Methoxy group instead of fluoro | High | Low |

常见问题

Q. What are the established synthetic routes for 3-(4-Fluoroanilino)-1-(4-methylphenyl)-1-propanone, and what key reaction parameters influence yield optimization?

- Methodological Answer : The synthesis involves a condensation reaction between 1-(4-methylphenyl)-1-propanone (prepared via Friedel-Crafts acylation ) and 4-fluoroaniline. Key steps include:

- Nucleophilic attack : React the propanone derivative with 4-fluoroaniline in a polar aprotic solvent (e.g., DMF or ethanol) under reflux (80–100°C).

- Catalysis : Acidic conditions (e.g., HCl or p-toluenesulfonic acid) enhance reaction efficiency by protonating the carbonyl group.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Yield optimization depends on stoichiometry (1:1.2 molar ratio of ketone to aniline), reaction time (12–24 hours), and inert atmosphere (N₂) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm for 4-fluoroanilino and methylphenyl groups) and propanone methyl/methylene signals (δ 2.5–3.5 ppm).

- ¹³C NMR : Confirm carbonyl carbon (δ ~200 ppm) and aromatic carbons (δ 110–160 ppm) .

- FT-IR : Detect C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally related enones .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (argon) to prevent oxidation.

- Stability Monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products. Avoid aqueous solutions unless buffered at pH 6–7 .

Q. How can researchers assess the purity of this compound using chromatographic methods?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 70% acetonitrile/30% water (0.1% TFA), flow rate 1 mL/min. Retention time should match a certified reference standard.

- Common Impurities : Unreacted 4-fluoroaniline (retention time ~2.5 minutes) or oxidation byproducts (e.g., quinones) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze frontier orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- Solvent Effects : Apply PCM models to simulate reactivity in ethanol or DMF.

- Transition State Analysis : Model reaction pathways (e.g., hydrolysis of the propanone moiety) using Gaussian or ORCA software .

Q. What experimental strategies can resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Validation :

- Use isogenic cell lines to minimize genetic variability.

- Include controls for cytotoxicity (e.g., MTT assay) and compound stability (HPLC post-assay).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values across assays. Adjust for variables like serum protein binding .

Q. What challenges arise in elucidating the crystal structure, and how can single-crystal X-ray diffraction be optimized?

- Methodological Answer :

- Crystal Growth : Use slow evaporation from a 1:1 dichloromethane/hexane mixture. Add a seed crystal to induce nucleation.

- Data Collection : Optimize using a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data. Refinement with SHELXL or OLEX2 .

Q. How can structural modifications (e.g., fluorination or methyl group addition) alter physicochemical properties?

- Methodological Answer :

- LogP Analysis : Introduce electron-withdrawing groups (e.g., -F) to increase polarity (LogP reduction by ~0.5 units).

- Solubility Testing : Compare derivatives in PBS (pH 7.4) using shake-flask methods. For example, replacing the methyl group with a morpholine moiety (as in ) increases water solubility by 3-fold.

Q. What in silico approaches predict metabolic pathways, and how do structural features influence pharmacokinetics?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETlab to identify likely Phase I/II metabolism sites (e.g., CYP450-mediated oxidation of the propanone group).

- Structural Influence : The 4-fluoroanilino group resists oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。